氧杂环己烷开环他克莫司

描述

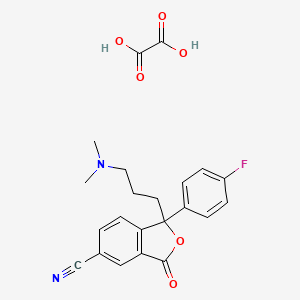

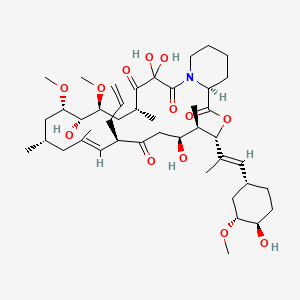

Oxacyclohexane open ring tacrolimus is an impurity of Tacrolimus . Tacrolimus is a macrolide drug that is widely used as a potent immunosuppressant .

Synthesis Analysis

Based on the metabonomics analysis, the shikimic acid pathway is an important primary metabolic pathway for producing tacrolimus . Overexpression of shikimate kinase and dehydroquinic acid synthetase genes led to a 33.1% enhancement of tacrolimus production .

Molecular Structure Analysis

The molecular formula of Oxacyclohexane open ring tacrolimus is C44H71NO13 .

Chemical Reactions Analysis

The pentose phosphate pathway (PPP), shikimate, and aspartate pathway might be the main limiting factors in the rapid synthesis phase of tacrolimus accumulation .

Physical And Chemical Properties Analysis

The molecular weight of Tacrolimus is 804.02 g/mol. It is a white to off-white crystalline powder that is highly soluble in water and ethanol .

科学研究应用

Immunosuppression in Organ Transplants

Tacrolimus, the parent compound of Oxacyclohexane open ring tacrolimus, is widely used as an immunosuppressive drug in organ transplants . It acts systemically to suppress the activity of T-cells within and around transplanted organs . This has revolutionized our ability to transplant organs between individuals .

Skin Cancer Prevention in Transplant Recipients

Tacrolimus also suppresses T-cell function in the skin, which contributes to a high incidence of skin cancer and associated mortality and morbidity in solid organ transplant recipients . Research is being conducted to identify compounds capable of re-establishing antitumor T-cell control in the skin despite the presence of tacrolimus .

Tumor Regression

A study has shown that local blockade of tacrolimus promotes T-cell-mediated tumor regression in systemically immunosuppressed hosts . This suggests that Oxacyclohexane open ring tacrolimus could potentially be used in cancer therapy.

Antagonizing Tacrolimus and FKBP12 Interaction

Research has identified molecules capable of antagonizing the interaction between tacrolimus and FKBP12 . These molecules have the capacity to rescue mouse and human T-cell function in the presence of tacrolimus .

Biosynthesis and Production

The off-patent state of tacrolimus has boosted scientific and industrial research on its biosynthesis and production . This includes the discovery of tacrolimus producer strains and the analysis of the tacrolimus biosynthetic pathway .

Pharmacokinetics and Biodistribution

Studies have been conducted to assess the pharmacokinetics and biodistribution of tacrolimus after topical application . This research could potentially inform the development of Oxacyclohexane open ring tacrolimus formulations.

作用机制

Target of Action

Oxacyclohexane open ring tacrolimus, also known as Tacrolimus Open Ring Impurity , is an impurity of Tacrolimus . Tacrolimus is a macrolide drug that is widely used as a potent immunosuppressant . The primary target of Tacrolimus is the immunophilin FKBP-12 (FK506 binding protein) . This protein plays a crucial role in the immune response, particularly in T-lymphocytes .

Mode of Action

Tacrolimus acts by reducing peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12, creating a new complex . This inhibits both T-lymphocyte signal transduction and IL-2 transcription . Tacrolimus has similar activity to cyclosporine but rates of rejection are lower with tacrolimus .

Biochemical Pathways

The binding of Tacrolimus to FKBP-12 inhibits the activity of calcineurin, a protein phosphatase involved in T-cell activation . By inhibiting calcineurin, Tacrolimus prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor that controls the expression of IL-2 . This inhibition suppresses the immune response, preventing organ transplant rejection .

Pharmacokinetics

Tacrolimus is rapidly absorbed, with peak blood concentration occurring 0.5–1 h post-administration . Its bioavailability in patients in a steady state is approximately 25% . Absorbed Tacrolimus undergoes extensive metabolism by CYP3A4 and CYP3A5 in the gut mucosa and liver, resulting in over ten different metabolites .

Result of Action

The result of Tacrolimus action is the suppression of the immune system, which is beneficial in preventing organ transplant rejection . By inhibiting T-cell activation, Tacrolimus reduces the risk of the body’s immune system attacking the transplanted organ .

Action Environment

The action of Tacrolimus can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP3A4 and CYP3A5) can affect the metabolism and hence the efficacy of Tacrolimus . Additionally, genetic polymorphisms in the genes encoding these enzymes can also influence the drug’s effectiveness .

安全和危害

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

(5R,7S,8R,9S,11S,13E,15R,18S,19R,20S,23S)-3,3,8,18-tetrahydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-15-prop-2-enyl-21-oxa-1-azabicyclo[21.4.0]heptacos-13-ene-2,4,16,22-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H71NO13/c1-10-13-31-19-25(2)18-26(3)20-37(56-8)39(49)38(57-9)22-28(5)41(50)44(53,54)43(52)45-17-12-11-14-32(45)42(51)58-40(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)55-7/h10,19,21,26,28-34,36-40,46-47,49,53-54H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOLMJWSFDJWBE-SICKWUOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(CC(C(=O)C(C(=O)N2CCCCC2C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC3CCC(C(C3)OC)O)C)(O)O)C)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@H](C[C@H](C(=O)C(C(=O)N2CCCC[C@H]2C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)(O)O)C)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H71NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxacyclohexane open ring tacrolimus | |

CAS RN |

144432-23-5 | |

| Record name | Oxacyclohexane open ring tacrolimus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144432235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXACYCLOHEXANE OPEN RING TACROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QVK492XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate](/img/structure/B3322258.png)

![5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B3322271.png)

![tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B3322274.png)

![(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B3322292.png)